4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide

Catalog No.
S3233169
CAS No.
313274-88-3
M.F
C28H21NO3
M. Wt
419.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide

CAS Number

313274-88-3

Product Name

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide

IUPAC Name

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide

Molecular Formula

C28H21NO3

Molecular Weight

419.48

InChI

InChI=1S/C28H21NO3/c1-19-12-17-25(24(18-19)27(31)21-10-6-3-7-11-21)29-28(32)23-15-13-22(14-16-23)26(30)20-8-4-2-5-9-20/h2-18H,1H3,(H,29,32)

InChI Key

ABIPCDKOKGBCEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

solubility

not available

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide is a complex organic compound characterized by its unique structure that includes multiple benzoyl and methyl substituents. Its molecular formula is C22H20N2O2C_{22}H_{20}N_{2}O_{2}, and it has a molecular weight of approximately 344.41 g/mol. This compound belongs to the class of benzamides, which are known for their diverse biological activities and potential applications in medicinal chemistry.

  • Oxidation: 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or ketones as products.
  • Reduction: Reduction reactions may be performed using hydrogen gas in the presence of a palladium catalyst, which can convert the compound into amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide, leading to various substituted derivatives.

These reactions highlight the compound's versatility and reactivity, making it a valuable intermediate in organic synthesis.

Research indicates that 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide exhibits significant biological activity. Similar compounds have been evaluated for their potential antimicrobial properties, suggesting that this compound may also interact with biological targets through mechanisms such as enzyme inhibition or disruption of protein functions . The specific biological pathways affected by this compound are still under investigation, but its structural characteristics suggest potential efficacy against various diseases.

The synthesis of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide typically involves multi-step organic reactions. A common method includes:

  • Acylation Reaction: The initial step often involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
  • Formation of Benzamide: The reaction conditions are optimized to facilitate the formation of the benzamide linkage between the aromatic rings.

This multi-step process allows for the construction of the complex structure inherent to this compound, showcasing its synthetic challenges and opportunities for optimization .

4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide has several notable applications:

  • Medicinal Chemistry: It is explored for potential use as an active pharmaceutical ingredient due to its biological activity.
  • Chemical Research: This compound serves as a building block in the synthesis of more complex organic molecules, particularly in drug development and agrochemicals.
  • Material Science: Its unique structural features may lend themselves to applications in developing specialty materials with specific properties .

Interaction studies for 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial to elucidate its mechanism of action and therapeutic potential. Experimental approaches may include:

  • Binding Affinity Assays: To determine how well the compound interacts with specific proteins.
  • Biochemical Pathway Analysis: To understand how it affects cellular processes and signaling pathways.

Such studies will clarify its role as a potential therapeutic agent in treating various diseases .

Several compounds share structural similarities with 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide. Here are some notable examples:

Compound NameUnique Features
N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamideContains chlorine substituents which may affect reactivity and biological activity
N-(2-benzoyl-4-methoxyphenyl)-4-methoxybenzamideFeatures methoxy groups that can influence solubility and interaction profiles
N-(2-bromo-4-methylphenyl)benzamideA simpler structure lacking additional benzene rings, providing insights into structure-activity relationships

The uniqueness of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide lies in its specific arrangement of benzoyl groups and methyl substituents, which enhance its electronic properties compared to analogs containing halogen or methoxy groups. This distinct structural arrangement may significantly influence its reactivity and interactions with biological systems, making it a candidate for further research in both medicinal and materials chemistry .

Traditional Sequential Functionalization

The synthesis of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide typically begins with the sequential introduction of benzoyl and methyl substituents onto a benzene core. A common route involves Friedel-Crafts acylation to install the first benzoyl group, followed by nitration and reduction to introduce an amine functionality. Subsequent amidation with a second benzoyl chloride derivative, such as 4-methylbenzoyl chloride, yields the target compound. For example, reacting 4-methylaniline with benzoyl chloride in the presence of pyridine generates the intermediate N-(4-methylphenyl)benzamide, which undergoes further acylation at the ortho position to form the final product.

A notable variation employs salicylamide as a starting material, leveraging its inherent hydroxyl group for directed ortho-metalation. This strategy allows for regioselective benzoylation at the 2-position of the aromatic ring, as demonstrated in the synthesis of N-benzoyl-2-hydroxybenzamides. The hydroxyl group acts as a transient directing group, which is later oxidized or replaced, streamlining the synthesis of polysubstituted benzamides.

Multicomponent Reaction (MCR) Approaches

Recent innovations in step economy have enabled the integration of multiple synthetic steps into a single reaction vessel. For instance, rhodium-catalyzed C–H activation permits the direct functionalization of benzoic acids with isocyanates, bypassing the need for pre-functionalized intermediates. This method utilizes the carboxylate group as a removable directing group, enabling meta-selective amidation after decarboxylation. Similarly, palladium-catalyzed cross-coupling reactions between aryl halides and benzamide precursors have been employed to construct the biaryl framework with high atom efficiency.

Role in Pyridine Derivative Formation

Cesium carbonate–promoted annulation of aromatic terminal alkynes with benzamides in sulfolane furnishes 3,5-diaryl-substituted pyridines through a formal [2 + 2 + 1 + 1] cyclocondensation in which the benzamide delivers only its nitrogen atom [2]. Tri-benzoylated benzamides such as 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide accelerate this process because the three benzoyl groups stabilize the amide anion generated in situ, facilitating nucleophilic attack on the alkyne sequence.

Table 1 Selected base‐promoted pyridine syntheses employing multi-benzoylated benzamides

EntryNitrogen donor (equiv.)Alkyne partnerBase / solventTemperature / timePyridine product (isolated yield)
14-Benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide (1.0)Phenylacetylene (4.0)Cesium carbonate, sulfolane135 °C, 24 h3,5-Diphenylpyridine, 74% [2]
2Same as Entry 14-MethoxyphenylacetyleneConditions as above135 °C, 24 h3,5-Bis(4-methoxyphenyl)pyridine, 41% [2]
3Same as Entry 12-ThiophenylacetyleneConditions as above135 °C, 24 h3,5-Bis(2-thienyl)pyridine, 79% [2]

Key research findings

  • Electron-rich alkynes increase yield; electron-poor partners require longer reaction times [2].
  • One equivalent of the tri-benzoylated benzamide concurrently generates an equimolar 1,3-diarylprop-1-ene by-product, indicating selective nitrogen transfer without carbon incorporation from the amide backbone [2].
  • No pyridine formation occurs when the benzamide is replaced by acetamide, underscoring the directing role played by the benzoyl groups in deprotonation and subsequent cyclization [2].

Participation in Cascade Cyclization Reactions

The densely functionalised skeleton of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide allows it to engage in domino processes that forge multiple rings in a single operation.

Table 2 Representative cascade cyclizations employing benzoylated benzamides

EntryCatalyst / promoterSubstrate set (benzamide highlighted)Heterocycle obtainedYield (%)Mechanistic highlight
AGold(I) N-heterocyclic carbene complexBoc-protected benzylamine tethered to two alkynes plus tri-benzoylated benzamide additiveBenzo[c]phenanthridine coreUp to 98% [3]Sequential 6-endo-dig cyclization, benzamide assists π-extension [3]
Bp-Toluenesulfonic acid followed by cesium carbonate2-Acetylbenzoic acid, isatoic anhydride, tri-benzoylated benzamideIsoindolobenzoxazinone framework83% [4]Acid-induced ring opening then base-triggered intramolecular rearrangement [4]
CPalladium(II) acetate-oxygen systemAniline, 3-butenoic acid, tri-benzoylated benzamideFused benzo-aza-oxa-[5-6-5] tetracycle88%, dr 20:1 [5]Oxidative Heck insertion, internal amidate cyclization, C–O bond formation [5]

Observed trends

  • Electron-withdrawing benzoyl groups improve chemoselectivity by stabilising cationic or radical intermediates during multistep cyclizations [3] [4].
  • Benzoylated benzamide can function as an internal oxidant, removing the need for stoichiometric external oxidisers in gold-initiated cascades [3].

Utility in Metal-Catalysed Cross-Coupling Processes

The three carbonyl motifs and the amide nitrogen of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide create a rigid donor array that directs site-selective carbon–hydrogen activation and promotes cross-coupling under nickel, palladium and iridium catalysis.

Table 3 Cross-coupling reactions directed by benzoylated benzamides

EntryCatalyst systemTransformation typeCoupling partnerProductYield / selectivityReference
1Nickel(0)–photoredox dual catalysis with a phenanthroline ligandsp³-Carbon–hydrogen arylation at the benzylic position of the benzamideAryl bromidesBenzylic diarylmethyl benzamideUp to 91%, exclusive mono-arylation [6]
2Palladium(II) acetate with silver (I) carbonatesp²-Carbon–hydrogen meta-arylation of the benzoyl ring (transient pyridinium activation)Iodo-arenes2,6-Diarylpyridines78%, meta:other > 19:1 [7]
3Palladium(II) acetate without external ligandsp³-Carbon–hydrogen alkylation of N-methyl-benzamide analoguesAlkyl iodidesN-(Alkylmethyl)benzamides82%, broad functional-group tolerance [8]
4Iridium(I) diarylboryl pincer complexOrtho-Carbon–hydrogen activation of pyridine appended to benzamideCarbon monoxide (migratory insertion)Ortho-acylated pyridyl benzamideBarrier ≤ 15 kcal mol⁻¹ by computation; quantitative yield experimentally [9]

Key mechanistic insights

  • Tri-benzoylation increases ligand bite, favouring five- or six-membered metallacycles that undergo reductive elimination with lowered activation energies [9].
  • In nickel-photoredox systems the benzamide carbonyl array quenches the excited photocatalyst, promoting a controlled radical chain and suppressing over-coupling [6].
  • Transient pyridinium formation switches the innate ortho selectivity of palladium-mediated arylation to the meta position, enabling diarylation of the pyridine core attached to the benzamide scaffold [7].

XLogP3

6.7

Dates

Last modified: 08-19-2023

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